molecular formula C11H14F3NO B1372240 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol CAS No. 939793-42-7

1-(Benzylamino)-4,4,4-trifluorobutan-2-ol

Cat. No.: B1372240
CAS No.: 939793-42-7
M. Wt: 233.23 g/mol
InChI Key: FIPYXVWKZLCGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(Benzylamino)-4,4,4-trifluorobutan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

1-(Benzylamino)-4,4,4-trifluorobutan-2-ol can be compared with other similar compounds, such as:

    1-Benzylamino-4,4,4-trifluoro-butan-1-ol: Similar structure but different position of the hydroxyl group.

    1-Benzylamino-4,4,4-trifluoro-butan-3-ol: Another positional isomer with different chemical properties.

    1-Benzylamino-4,4,4-trifluoro-butan-2-one: A ketone derivative with distinct reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

1-(Benzylamino)-4,4,4-trifluorobutan-2-ol is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}F3_3N. The presence of a trifluoromethyl group enhances its lipophilicity and solubility in organic solvents, which are crucial factors for biological interactions. The benzylamino moiety contributes to its potential as a pharmacological agent by facilitating interactions with biological targets.

Medicinal Chemistry Applications

This compound exhibits notable biological activities that suggest potential therapeutic applications. It is particularly relevant in the development of trifluoromethylpyridine-containing compounds , which are significant in agrochemicals and pharmaceuticals.

Key Biological Activities:

  • Inhibition of Enzymes: While specific mechanisms of action are not well-documented, the compound's structural characteristics indicate potential interactions with various enzymes.
  • Agrochemical Development: The compound serves as a precursor for synthesizing new agrochemicals with enhanced efficacy due to the incorporation of fluorinated moieties.

Interaction Studies

Studies have demonstrated that this compound can form complexes with various biological targets. Interaction studies often involve:

  • Ligand-Receptor Binding Assays: These assays assess the binding affinity of the compound to specific receptors or enzymes.
  • Cell-Based Assays: Evaluating the compound's effects on cell viability and metabolic activity provides insights into its pharmacological potential.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Amino-3-(benzylamino)-4,4,4-trifluorobutan-2-olContains an additional amino groupPotentially enhanced biological activity
TrifluoroethanolSimple alcohol with trifluoromethyl groupPrimarily used as a solvent
1-(Phenylamino)-4,4,4-trifluorobutan-2-olSimilar amine structure but with phenylDifferent electronic properties due to phenyl ring

Properties

IUPAC Name

1-(benzylamino)-4,4,4-trifluorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c12-11(13,14)6-10(16)8-15-7-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPYXVWKZLCGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(CC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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